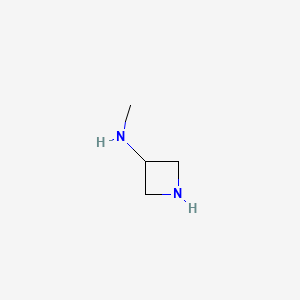

N-methylazetidin-3-amine

Übersicht

Beschreibung

“N-methylazetidin-3-amine” is a cyclic amine with the chemical formula C4H10N2 . It is also known as NMA.

Molecular Structure Analysis

The molecular formula of N-methylazetidin-3-amine is C4H10N2 . The InChI code is 1S/C4H10N2/c1-6-2-4(5)3-6/h4H,2-3,5H2,1H3 and the InChI key is BIWZYRJXBPPLLA-UHFFFAOYSA-N . The Canonical SMILES is CNC1CNC1 .Physical And Chemical Properties Analysis

N-methylazetidin-3-amine has a molecular weight of 86.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 86.084398327 g/mol . The topological polar surface area is 24.1 Ų . The heavy atom count is 6 . The compound is canonicalized .Wissenschaftliche Forschungsanwendungen

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

- Summary of Application: This research involves the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .

- Methods of Application: The method involved aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .

- Results or Outcomes: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Hydrogen-rich Syngas Upgrading via CO2 Adsorption

- Summary of Application: This research involves the use of amine-functionalized copper benzene-1,3,5-tricarboxylate (Cu-BTC) as an effective adsorbent for selective removal of CO2 from syngas to increase the concentration of H2 .

- Methods of Application: The amines used in this study included monoethanolamine . The specific methods of application or experimental procedures were not detailed in the search results.

Synthesis of 1-Methylazetidin-3-amine

- Summary of Application: 1-Methylazetidin-3-amine is a chemical compound used in various organic synthesis processes .

Amine Functionalization of Channels of Metal-Organic Frameworks

- Summary of Application: This research involves the use of amine-functionalized metal-organic frameworks (MOFs) for effective chemical fixation of carbon dioxide . The development of carbon dioxide capture and sequestration (CCS) technologies has gained considerable attention given the serious global warming caused by excessive CO2 emissions .

- Methods of Application: The method involved the introduction of N-rich functional group in organic linker like NH2, CONH and triazole into MOF backbone enhance their CO2 capture and conversion efficiency . The catalytic efficiency of the MOFs towards carbon dioxide fixation reaction was explored .

- Results or Outcomes: The catalytic performances revealed that the presence of amine group in the channels enhances the catalytic efficiency of the MOFs .

Synthesis of 1-Methylazetidin-3-amine

- Summary of Application: 1-Methylazetidin-3-amine is a chemical compound used in various organic synthesis processes .

Amine Functionalization of Channels of Metal-Organic Frameworks

- Summary of Application: This research involves the use of amine-functionalized metal-organic frameworks (MOFs) for effective chemical fixation of carbon dioxide . The development of carbon dioxide capture and sequestration (CCS) technologies has gained considerable attention given the serious global warming caused by excessive CO2 emissions .

- Methods of Application: The method involved the introduction of N-rich functional group in organic linker like NH2, CONH and triazole into MOF backbone enhance their CO2 capture and conversion efficiency . The catalytic efficiency of the MOFs towards carbon dioxide fixation reaction was explored .

- Results or Outcomes: The catalytic performances revealed that the presence of amine group in the channels enhances the catalytic efficiency of the MOFs .

Eigenschaften

IUPAC Name |

N-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-5-4-2-6-3-4/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPTWMKTGPWPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435457 | |

| Record name | N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylazetidin-3-amine | |

CAS RN |

247069-31-4 | |

| Record name | N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)

![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)

![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)